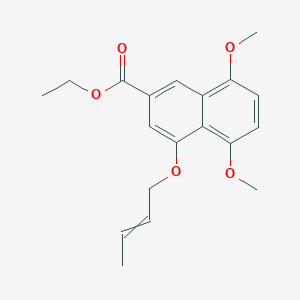![molecular formula C11H16O2S B12545167 4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL CAS No. 671223-81-7](/img/structure/B12545167.png)
4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL is an organic compound that features a methoxyphenyl group attached to a butanol backbone via a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL typically involves the reaction of 4-methoxyphenylthiol with butan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution with butan-2-ol. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize side reactions and facilitate easy separation of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding butanol derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: 4-[(4-Methoxyphenyl)sulfinyl]butan-2-OL, 4-[(4-Methoxyphenyl)sulfonyl]butan-2-OL.
Reduction: 4-(4-Methoxyphenyl)butan-2-OL.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL exerts its effects depends on its interaction with molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methoxyphenyl group may also interact with various receptors and enzymes, modulating their function. The exact pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methoxyphenyl)butan-2-OL
- 4-[(4-Methoxyphenyl)sulfinyl]butan-2-OL
- 4-[(4-Methoxyphenyl)sulfonyl]butan-2-OL
Uniqueness
4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL is unique due to the presence of both a methoxyphenyl group and a sulfanyl linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
671223-81-7 |
|---|---|
Fórmula molecular |
C11H16O2S |
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)sulfanylbutan-2-ol |
InChI |
InChI=1S/C11H16O2S/c1-9(12)7-8-14-11-5-3-10(13-2)4-6-11/h3-6,9,12H,7-8H2,1-2H3 |
Clave InChI |
DRSXFMUSDIJHBH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCSC1=CC=C(C=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl](/img/structure/B12545086.png)
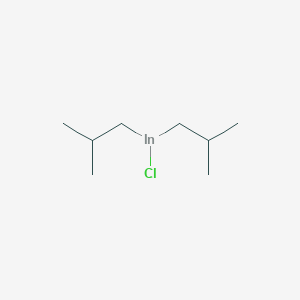
![N,N-Dimethyl-4-[2-(pyridin-4-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B12545104.png)
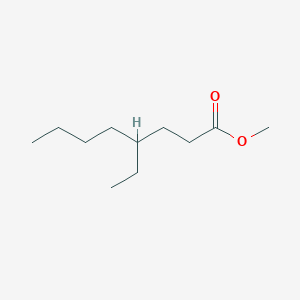
![2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12545118.png)
![(2S)-1-{(2R)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}azetidine-2-carboxylic acid](/img/structure/B12545122.png)

![Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane](/img/structure/B12545128.png)
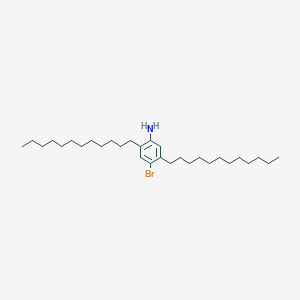
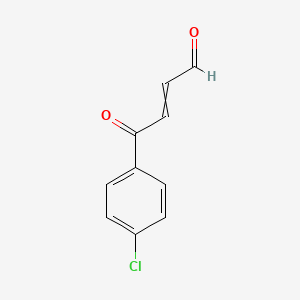
![N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide](/img/structure/B12545147.png)
